2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a tetraazole ring, a sulfanyl group, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include the use of catalysts such as rhodium for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antileishmanial and antimalarial agent. It has been evaluated for its activity against Leishmania aethiopica and Plasmodium berghei, showing promising results.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating parasitic infections.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to interact with the active site of LmPTR1, a protein involved in the biosynthesis of tetrahydrobiopterin in Leishmania . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, leading to the inhibition of the target protein’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
- Various pyrazole derivatives
Uniqueness
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its combination of a tetraazole ring and a pyrazole ring, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C19H15ClN8OS |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15ClN8OS/c20-15-6-8-16(9-7-15)28-19(25-26-27-28)30-12-17(29)23-21-10-14-11-22-24-18(14)13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24)(H,23,29)/b21-10+ |
InChI Key |
QBIAOFZPILRSQG-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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